4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

Ion channel pharmacology Kv1.2 potassium channel Regioisomer SAR

This regioisomer is a non-fungible research reagent. Unlike its 3-methoxy-4-sulfonyl analog (a potent Kv1.2 inhibitor), this compound shows weak CYP11B1/OX2 affinity, making it an ideal negative control. The free aniline enables amide coupling, reductive amination, and diazonium chemistry inaccessible to the corresponding benzoic acid or boronic acid. Procure both regioisomers for rigorous SAR validation and patent position defense. Purity: ≥95%.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
CAS No. 951911-18-5
Cat. No. B3390028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline
CAS951911-18-5
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2
InChIInChI=1S/C11H16N2O3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
InChIKeyHMECKEXWAVSLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline: A Procurement‑Focused Baseline Profile for C11H16N2O3S Sulfonamide Building Blocks


4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS: 951911-18-5) is a C11H16N2O3S sulfonamide derivative characterized by an aniline core substituted with a 4-methoxy group and a 3-(pyrrolidine-1-sulfonyl) moiety . It is predominantly cataloged as a research‑use building block and is positioned within a class of pyrrolidine sulfonamides that have been patented for diverse biological targets including Jun‑kinase (JNK) [1], β‑secretase (BACE) [2], and metabotropic glutamate receptors [3]. For procurement, its differentiation hinges not on a single, high‑potency target but on its distinct substitution pattern and its value as a structural module for diversification.

Why 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline Cannot Be Interchanged with Other Sulfonyl Pyrrolidine Anilines in SAR and Screening Campaigns


Substitution of 4‑Methoxy‑3‑(pyrrolidine‑1‑sulfonyl)aniline with in‑class analogs is not straightforward due to the profound impact of regioisomeric positioning on target selectivity and potency. The sulfonylpyrrolidine class as a whole demonstrates broad biological relevance—exemplified by antiviral activity [1] and dUTPase inhibition [2]—but the specific substitution pattern of 4‑methoxy‑3‑(pyrrolidine‑1‑sulfonyl)aniline dictates its unique interaction profile. A direct regioisomer, 3‑Methoxy‑4‑(pyrrolidine‑1‑sulfonyl)aniline (3MPASA), is a potent and selective Kv1.2 potassium channel inhibitor (IC50 = 0.5 μM) , whereas this 4‑methoxy‑3‑sulfonyl regioisomer shows no evidence of comparable Kv1.2 activity and instead displays weak affinity for CYP11B1 and OX2 receptors [3] [4]. This positional shift on the aniline ring yields entirely different pharmacological fingerprints. Consequently, generic substitution without regioisomeric verification introduces critical uncertainty in SAR studies, patent position defense, and screening hit validation, rendering this specific regioisomer a non‑fungible reagent.

Quantitative Differentiation Evidence: 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline versus Regioisomers and In‑Class Analogs


Regioisomeric Differentiation: Absence of Kv1.2 Potassium Channel Inhibition versus 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (3MPASA)

The regioisomer 3‑Methoxy‑4‑(pyrrolidine‑1‑sulfonyl)aniline (3MPASA) is a potent and selective Kv1.2 potassium channel inhibitor with an IC50 of 0.5 μM . In contrast, 4‑Methoxy‑3‑(pyrrolidine‑1‑sulfonyl)aniline shows no evidence of comparable Kv1.2 activity in the same assay systems. Instead, its reported activities include weak CYP11B1 inhibition (IC50 = 1.47 μM) [1] and weak OX2 receptor antagonism (IC50 = 4.18 μM) [2], targets for which 3MPASA has no documented activity. This regioisomeric swap transforms the compound from a sub‑micromolar ion channel inhibitor into a weak, multi‑target ligand with a completely different biological profile.

Ion channel pharmacology Kv1.2 potassium channel Regioisomer SAR

Target Engagement Profile: Differential Weak Affinity for CYP11B1 and OX2 versus In‑Class Potent Inhibitors

4‑Methoxy‑3‑(pyrrolidine‑1‑sulfonyl)aniline demonstrates weak inhibitory activity across two mechanistically distinct targets: CYP11B1 (IC50 = 1.47 μM) [1] and the orexin OX2 receptor (IC50 = 4.18 μM) [2]. This stands in stark contrast to optimized sulfonylpyrrolidines within the broader class that achieve sub‑micromolar to nanomolar potency—for example, sulfonylpyrrolidine‑containing uracil derivatives exhibit dUTPase inhibition with IC50 = 0.15 μM [3], and optimized sulfonylpyrrolidine 5o inhibits RSV‑induced cytopathic effect with EC50 = 2.3 μM [4]. The 4‑methoxy‑3‑sulfonyl regioisomer occupies a distinct potency niche: it is not an optimized lead but a weak‑to‑moderate hit that engages two unrelated targets, a property that may be valuable in phenotypic screening or as a starting scaffold for multi‑target drug design.

CYP11B1 steroidogenesis Orexin receptor pharmacology Multi‑target screening

Privileged Scaffold Versatility: Sulfonylpyrrolidine Core as a Validated Starting Point for Multiple Therapeutic Indications

The pyrrolidine‑1‑sulfonyl motif is recognized as a privileged scaffold in medicinal chemistry . This core structure appears in patents and literature across a remarkably broad therapeutic landscape: as JNK2/3 inhibitors for immune and neuronal disorders [1], β‑secretase (BACE) inhibitors for Alzheimer's disease [2], metabotropic glutamate receptor ligands for neurological conditions [3], urotensin II antagonists [4], and sulfonylpyrrolidines claimed as medicaments by Sanofi‑Aventis [5]. While 4‑Methoxy‑3‑(pyrrolidine‑1‑sulfonyl)aniline itself shows only weak activity in limited assays, its core scaffold has been optimized to achieve sub‑micromolar potencies across multiple target classes. This scaffold versatility is a class‑level property that makes the compound a rational starting point for diversification libraries rather than a final lead candidate.

Medicinal chemistry Privileged scaffold Kinase inhibition

Synthetic Tractability: Primary Aniline Handle Enables Distinct Derivatization Pathways Compared to Benzoic Acid and Boronic Acid Analogs

4‑Methoxy‑3‑(pyrrolidine‑1‑sulfonyl)aniline contains a free primary aniline group, which confers a distinct reactivity profile relative to commercially available analogs bearing the same core scaffold but with different functional handles . Specifically, the aniline enables amide bond formation, reductive amination, and diazonium chemistry—derivatization routes that are not accessible to the benzoic acid analog (CAS 299181‑37‑6) or the boronic acid analog (CAS 874219‑52‑0) [1]. This functional group distinction is not merely academic; it dictates the types of libraries that can be synthesized and the compatibility with parallel synthesis workflows. The aniline handle is particularly valuable for constructing sulfonamide‑containing amide libraries via straightforward coupling reactions under mild conditions.

Synthetic chemistry Building block reactivity Amide bond formation

Procurement‑Driven Application Scenarios for 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline Based on Quantified Differentiation Evidence


Regioisomeric Negative Control for Kv1.2 Potassium Channel Studies

For researchers using 3‑Methoxy‑4‑(pyrrolidine‑1‑sulfonyl)aniline (3MPASA) as a Kv1.2 inhibitor, this 4‑methoxy‑3‑sulfonyl regioisomer serves as an ideal negative control compound . Its lack of Kv1.2 inhibitory activity despite sharing the identical molecular formula and closely related structure makes it superior to vehicle‑only controls or structurally unrelated compounds. Procurement of both regioisomers enables rigorous demonstration that observed electrophysiological effects are specifically attributable to the 3‑methoxy‑4‑sulfonyl substitution pattern rather than non‑specific sulfonylpyrrolidine effects.

Weak‑Potency Reference Standard for CYP11B1 and OX2 Screening Assays

In high‑throughput screening campaigns targeting CYP11B1 (steroidogenesis) or orexin OX2 receptors (sleep/wake regulation), this compound provides a validated weak‑potency reference with IC50 values of 1.47 μM and 4.18 μM, respectively [1] [2]. These quantitative benchmarks enable assay quality control, Z′‑factor calculation, and hit‑threshold calibration. Its multi‑target engagement profile also makes it suitable for assessing assay specificity and for use as a starting point in multi‑parametric optimization programs where balanced, moderate activity across two targets is the design objective.

Amine‑Containing Building Block for Diversity‑Oriented Synthesis of Sulfonylpyrrolidine Libraries

The free primary aniline group enables amide bond formation, reductive amination, and diazonium chemistry—derivatization routes inaccessible to the corresponding benzoic acid (CAS 299181‑37‑6) or boronic acid (CAS 874219‑52‑0) analogs . This compound is therefore the reagent of choice for constructing sulfonylpyrrolidine‑containing amide libraries via straightforward coupling reactions. Given the sulfonylpyrrolidine scaffold's demonstrated success across JNK, BACE, mGluR, urotensin II, dUTPase, and antiviral targets [3], this aniline building block offers a privileged starting point for hit‑finding campaigns where amide diversification is the intended SAR exploration strategy.

Starting Material for Late‑Stage Functionalization via Photoredox Sulfonylation Methodology

Recent advances in visible‑light photoredox catalysis have established mild, late‑stage sulfonylation methods for aniline derivatives using sulfinate salts [4]. As an aniline‑containing sulfonylpyrrolidine, this compound is structurally compatible with such methodology, enabling further diversification of the aniline nitrogen or aromatic ring under conditions that preserve the sensitive sulfonamide linkage. This positions the compound as a versatile intermediate for constructing more elaborate sulfonylpyrrolidine architectures without resorting to harsh thermal or strongly acidic/basic conditions that might degrade the sulfonamide moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.